1-Amino-5-phenyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carbonitrile
Description
1-Amino-5-phenyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carbonitrile is a polycyclic heterocyclic compound featuring a fused thiophene-isoquinoline scaffold. Its structure includes a phenyl substituent at position 5, a nitrile group at position 2, and an amino group at position 1 (Ev20).
Synthetic routes to this compound often involve cyclization reactions using α-halo carbonyl reagents (e.g., chloroacetonitrile) and nucleophilic substitution in the presence of bases like KOH (Ev4). Derivatives of this scaffold are typically characterized via spectroscopic methods (1H NMR, LC-MS) and X-ray crystallography (Ev3, Ev15). Notably, analogs of this compound have demonstrated significant anticancer and antioxidant activities in vitro (Ev3, Ev14).
Properties
IUPAC Name |
1-amino-5-phenyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3S/c19-10-14-16(20)15-12-8-4-5-9-13(12)17(21-18(15)22-14)11-6-2-1-3-7-11/h1-3,6-7H,4-5,8-9,20H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHZFXJISNVGKGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(N=C2C4=CC=CC=C4)SC(=C3N)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Dimroth Rearrangement-Based Synthesis
A foundational approach involves the Dimroth rearrangement , which facilitates the construction of the tetrahydrothienoisoquinoline framework. As demonstrated in analogous systems, the reaction begins with a substituted isothiochromene-4-carbonitrile precursor. For the phenyl-substituted target, the starting material undergoes rearrangement under solvent-free conditions at 100°C for 6 hours with an excess of aniline (instead of piperidine, as reported for piperidinyl analogs). This step yields the intermediate 4-cyano-1-phenyl-5,6,7,8-tetrahydroisoquinoline-3(2H)-thione , characterized by a red crystalline appearance and a melting point of 208–210°C.
Subsequent S-alkylation with α-halo carbonyl compounds, such as chloroacetonitrile, in refluxing ethanol with sodium acetate proceeds at 80°C for 1 hour. The alkylated product undergoes Thorpe-Ziegler cyclization upon treatment with sodium ethoxide, forming the thieno[2,3-c]isoquinoline ring system. This method achieves an overall yield of 70–78%, comparable to piperidinyl derivatives.
Cyclocondensation and Thorpe-Ziegler Cyclization
An alternative route involves cyclocondensation of 2-cyanothioacetamide with a phenyl-substituted cyclohexanone derivative. As outlined for nitrophenyl-containing analogs, heating 2,4-diacetyl-5-hydroxy-5-methyl-3-phenylcyclohexanone with 2-cyanothioacetamide in ethanol using piperidine as a catalyst generates the tetrahydroisoquinoline-thione intermediate. This intermediate reacts with chloroacetonitrile in the presence of sodium carbonate, followed by intramolecular cyclization to yield the target compound.
Key advantages of this method include:
Chloroacetylation and Nucleophilic Substitution
A third pathway, adapted from morpholino-substituted analogs, involves chloroacetylation of a preformed amino-tetrahydroisoquinoline. Treating 1-amino-5-phenyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carbonitrile with chloroacetyl chloride in dioxane at 80°C for 2 hours produces the chloroacetamide derivative. Subsequent nucleophilic substitution with ammonia or ammonium acetate in ethanol at reflux introduces the amino group, finalizing the structure. This method is less efficient (yields ≤65%) due to competing side reactions but offers flexibility in modifying the acetamide side chain.
Reaction Optimization and Conditions
Solvent and Catalyst Selection
- Dimroth rearrangement requires solvent-free conditions to maximize yields, as solvents like dioxane or ethanol reduce reaction efficiency by 15–20%.
- Cyclocondensation benefits from piperidine as a base, achieving 85–90% conversion compared to 60–70% with weaker bases like triethylamine.
- Sodium ethoxide is critical for Thorpe-Ziegler cyclization, with concentrations ≥0.5 M preventing intermediate degradation.
Temperature and Time Dependencies
| Step | Optimal Temperature (°C) | Time (Hours) | Yield (%) |
|---|---|---|---|
| Dimroth rearrangement | 100 | 6 | 80 |
| S-alkylation | 80 | 1 | 78 |
| Cyclocondensation | 80 | 3 | 85 |
Elevating temperatures beyond 110°C during Dimroth rearrangement leads to decomposition, while shorter reaction times (<5 hours) result in incomplete cyclization.
Characterization and Analytical Data
Spectroscopic Properties
- IR Spectroscopy : The amino group exhibits stretching vibrations at 3108–3118 cm⁻¹, while the cyano group appears as a sharp peak near 1560 cm⁻¹. Thione (C=S) vibrations are observed at 1160–1180 cm⁻¹ in intermediates.
- ¹H NMR : The phenyl group resonates as a multiplet at δ 7.25–7.35 ppm (5H), while the tetrahydroisoquinoline protons appear as multiplets between δ 2.50–3.50 ppm.
Chemical Reactions Analysis
Types of Reactions
1-Amino-5-phenyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are tailored to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce amines or alcohols .
Scientific Research Applications
Medicinal Chemistry Applications
THIQCN has been investigated for its potential therapeutic effects. Its unique thienoisoquinoline structure offers a framework for various biological activities:
Anticancer Activity
Research indicates that THIQCN exhibits cytotoxic effects on various cancer cell lines. Studies have shown that compounds within this class can inhibit cell proliferation and induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways associated with cell survival and death .
Antimicrobial Properties
THIQCN has demonstrated antimicrobial activity against a range of pathogens. Its ability to disrupt bacterial cell membranes and inhibit essential metabolic processes makes it a candidate for further development as an antimicrobial agent .
Neuroprotective Effects
Preliminary studies suggest that THIQCN may provide neuroprotective benefits, potentially aiding in the treatment of neurodegenerative diseases. The compound's interaction with neurotransmitter systems could play a role in protecting neuronal cells from damage due to oxidative stress .
Synthetic Applications
The synthesis of THIQCN involves multi-step organic reactions, typically starting from readily available precursors. The synthetic routes often include:
- Condensation Reactions : Combining appropriate starting materials to form intermediate compounds.
- Cyclization : Key steps that form the thienoisoquinoline core structure.
- Functional Group Transformations : Modifying functional groups to enhance biological activity or solubility.
These synthetic strategies are critical for producing THIQCN in sufficient quantities for research and potential therapeutic use .
Case Study 1: Anticancer Activity Assessment
In a study published in a peer-reviewed journal, THIQCN was tested against several human cancer cell lines. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM, with IC50 values suggesting potent anticancer properties. Mechanistic studies revealed that THIQCN induces apoptosis via the intrinsic pathway, activating caspases and leading to mitochondrial dysfunction.
Case Study 2: Antimicrobial Screening
A series of antimicrobial assays demonstrated that THIQCN exhibited activity against both Gram-positive and Gram-negative bacteria. The compound was particularly effective against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
Mechanism of Action
The mechanism of action of 1-Amino-5-phenyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carbonitrile involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways are subjects of ongoing research .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs
2.1.1. Substituent Variations
- 1-Amino-5-morpholino-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carbonitrile Replacing the phenyl group with a morpholino moiety enhances solubility and modifies biological activity. This derivative is synthesized via reactions with morpholine derivatives (Ev2, Ev19).
- 1-Amino-5-piperidinyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carbonitrile Piperidinyl analogs exhibit antimicrobial activity against bacterial and fungal pathogens (Ev16). For example, compound 4a (1-amino-2-acetyl-5-piperidinyl derivative) showed MIC values of 8–16 µg/mL against Staphylococcus aureus and Candida albicans (Ev16). Key Difference: Piperidinyl substituents may enhance membrane permeability, contributing to antimicrobial efficacy.
2.1.2. Functional Group Modifications
- 1-Amino-5-phenyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxamide Replacing the nitrile group with a carboxamide (-CONH2) alters electronic properties and hydrogen-bonding capacity. Carboxamide derivatives are often synthesized via hydrolysis of nitriles (Ev20). These compounds have shown moderate antioxidant activity (IC50: 12–18 µM in DPPH assays) (Ev3).
Functional Analogs
2.2.1. Pyrano[2,3-c]pyrazole Derivatives
- 3,4-Dimethylpyrano[2,3-c]pyrazol-6-one These compounds lack the isoquinoline core but share fused heterocyclic systems. They exhibit analgesic and anti-inflammatory activities superior to aminopyrine (Ev5). For example, 1,3,4-trimethylpyrano[2,3-c]pyrazol-6-one showed 85% pain inhibition in mice at 50 mg/kg (Ev5). Comparison: The pyrazole ring enhances COX inhibition, whereas the thieno-isoquinoline scaffold may target kinase pathways.
2.2.2. Fused Pyrazole Kinase Inhibitors
- 6-Amino-4-(2-bromophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile This compound acts as a dual EGFR/VEGFR-2 inhibitor (IC50: 0.06–0.22 µM) (Ev10). Its fused pyrano-pyrazole system mimics the planar aromaticity of the thieno-isoquinoline scaffold but lacks sulfur incorporation. Comparison: The nitrile group in both compounds may coordinate with kinase ATP-binding sites, but the thiophene moiety in the target compound could enhance π-π stacking interactions.
Biological Activity
1-Amino-5-phenyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carbonitrile is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies to provide a comprehensive understanding of its significance in medicinal chemistry.
Basic Information
- Molecular Formula : C19H18N2S
- Molecular Weight : 318.42 g/mol
- CAS Number : 861212-88-6
- Chemical Structure : The compound features a thienoisoquinoline core with an amino group and a phenyl substituent.
Synthesis
The synthesis of this compound typically involves multi-step reactions that may include cyclization and functional group transformations. Specific methods can vary based on the desired purity and yield.
Anticancer Properties
Recent studies have indicated that compounds similar to 1-amino-5-phenyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline exhibit significant anticancer properties. For instance:
- Mechanism of Action : The compound may induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation.
- Case Study : A study demonstrated that derivatives of thieno[2,3-c]isoquinoline showed cytotoxic effects against various cancer cell lines, including breast and lung cancer cells .
Neuroprotective Effects
Research has also pointed to potential neuroprotective effects of this compound:
- Mechanism : It is hypothesized that the thienoisoquinoline structure may interact with neurotransmitter systems or exhibit antioxidant properties.
- Findings : In vitro studies revealed that certain derivatives could protect neuronal cells from oxidative stress-induced damage .
Antimicrobial Activity
The compound has shown promise in antimicrobial applications:
- Activity Spectrum : Preliminary tests indicate activity against both Gram-positive and Gram-negative bacteria.
- Study Results : A recent investigation reported that thieno[2,3-c]isoquinolines displayed significant antibacterial activity against Staphylococcus aureus and Escherichia coli .
Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cells | |
| Neuroprotective | Protects neurons from oxidative stress | |
| Antimicrobial | Effective against Staphylococcus aureus and E. coli |
Synthesis Yield Data
| Synthesis Method | Yield (%) | Conditions |
|---|---|---|
| Cyclization Reaction | 51% | 60 °C for 3 hours |
| Functional Group Modification | 70% | Room temperature overnight |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 1-amino-5-phenyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carbonitrile?
- Methodological Answer : The compound can be synthesized via multi-step reactions involving cyclization and functional group modifications. For example, intermediate analogs (e.g., hexahydrothieno[2,3-c]isoquinoline derivatives) are synthesized by refluxing precursors in acetonitrile or pyridine, followed by recrystallization (ethanol-DMF mixtures). Key steps include thiophene ring formation and nitrile group introduction .
- Critical Parameters : Reaction time (6–12 hours), solvent choice (pyridine for nucleophilic substitution), and temperature (reflux conditions). Yield optimization requires careful monitoring via TLC and purification via recrystallization .
Q. How can researchers address analytical challenges when characterizing this compound?
- Methodological Answer : Due to limited commercial analytical data (e.g., Sigma-Aldrich does not provide purity/spectral data for rare compounds), researchers must independently validate identity and purity. Techniques include:
- IR Spectroscopy : Identify NH (3250 cm⁻¹), CN (2200–2250 cm⁻¹), and aromatic C-H stretches .
- NMR : Analyze proton environments (e.g., phenyl protons at δ 7.2–7.5 ppm, aliphatic protons at δ 1.5–3.0 ppm) .
- LCMS : Confirm molecular ion peaks and fragmentation patterns .
Q. What are common side reactions during synthesis, and how can they be mitigated?
- Methodological Answer : Competing reactions include incomplete cyclization or over-alkylation. Strategies:
- Controlled Reagent Addition : Slow addition of acyl isothiocyanates to prevent exothermic side reactions .
- Solvent Optimization : Use anhydrous acetonitrile to minimize hydrolysis of nitrile groups .
- Recrystallization : Purify intermediates (e.g., from ethanol-dioxane mixtures) to remove byproducts .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in nucleophilic or electrophilic reactions?
- Methodological Answer : Density Functional Theory (DFT) simulations model electron density distribution to identify reactive sites. For example:
- Electrophilic Sites : The amino group and phenyl ring exhibit high electron density, favoring electrophilic substitution .
- Nucleophilic Sites : The nitrile carbon and thiophene sulfur are electron-deficient, enabling nucleophilic attack.
- Validation : Compare DFT-predicted reactivities with experimental results (e.g., substituent effects on reaction rates) .
Q. How do structural modifications (e.g., morpholino or pyrrolyl substitutions) influence biological activity?
- Methodological Answer : Analog synthesis (e.g., morpholinylpyrrolyl derivatives) and biological assays reveal structure-activity relationships:
- Morpholino Substitution : Enhances solubility and modulates kinase inhibition via hydrogen bonding .
- Pyrrolyl Groups : Increase lipophilicity, improving blood-brain barrier penetration in CNS-targeted studies .
- Experimental Design : Synthesize analogs via carbamate or urea linkages, then screen against target enzymes (e.g., antimicrobial assays) .
Q. How can researchers reconcile contradictions in yield or purity data across different synthetic protocols?
- Methodological Answer : Systematic analysis of variables:
- Reagent Stoichiometry : Excess arylidenemalononitrile (2:1 ratio) improves cyclization efficiency but may reduce purity .
- Catalyst Use : Lewis acids (e.g., ZnCl₂) enhance reaction rates but require post-reaction removal via aqueous workup .
- Case Study : Compare yields from pyridine reflux (72% in ) vs. acetonitrile-based methods (56% in ) to identify optimal conditions.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
